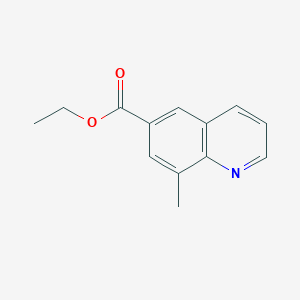

Ethyl 8-methylquinoline-6-carboxylate

説明

Ethyl 8-methylquinoline-6-carboxylate is a quinoline derivative characterized by a methyl substituent at the 8-position and an ethyl ester group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile chemical modifications.

特性

分子式 |

C13H13NO2 |

|---|---|

分子量 |

215.25 g/mol |

IUPAC名 |

ethyl 8-methylquinoline-6-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-9(2)12-10(8-11)5-4-6-14-12/h4-8H,3H2,1-2H3 |

InChIキー |

ZWDXVALVNSTQLP-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC2=C(C(=C1)C)N=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methylquinoline-6-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .

Another method involves the Doebner-Miller reaction, where 2-methylquinoline is synthesized using a modified Doebner-Miller reaction. This method employs malonic acid and aniline derivatives under acidic conditions .

Industrial Production Methods

Industrial production of ethyl 8-methylquinoline-6-carboxylate often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. Green chemistry approaches, such as using ionic liquids and microwave irradiation, are also being explored to make the process more sustainable .

化学反応の分析

Types of Reactions

Ethyl 8-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

Oxidation: Quinoline carboxylic acids.

Reduction: Quinoline alcohols or amines.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Ethyl 8-methylquinoline-6-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

The mechanism of action of ethyl 8-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

類似化合物との比較

Structural Modifications and Substituent Effects

The table below compares ethyl 8-methylquinoline-6-carboxylate with structurally related quinoline derivatives, highlighting substituent variations and their implications:

Physicochemical and Pharmacological Properties

- Lipophilicity and Solubility: The methyl group at position 8 in ethyl 8-methylquinoline-6-carboxylate likely increases lipophilicity compared to polar substituents like amino () or nitro (). This could enhance membrane permeability but reduce aqueous solubility. Ethyl esters (e.g., in ) generally improve solubility in organic solvents compared to methyl esters ().

- Reactivity and Stability: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, making compounds more reactive in nucleophilic substitutions. Dihydroquinoline derivatives (e.g., ) with 4-oxo groups exhibit tautomerism, influencing their binding to biological targets like enzymes or receptors.

- Biological Activity: Nitro-substituted quinolines () are often associated with antimicrobial or antiparasitic activity but may pose toxicity risks (e.g., mutagenicity). Amino-substituted analogs () are explored for their chelating properties or as intermediates in drug synthesis.

生物活性

Ethyl 8-methylquinoline-6-carboxylate (EMQ6C) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of the biological activity of EMQ6C, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

EMQ6C is characterized by a quinoline ring system with an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 201.23 g/mol. The unique arrangement of functional groups in EMQ6C contributes to its solubility and reactivity, potentially enhancing its biological activity.

Biological Activities

Research indicates that quinoline derivatives, including EMQ6C, exhibit a wide range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, studies have shown that compounds with the quinoline nucleus can inhibit the growth of various pathogenic bacteria and fungi .

- Anticancer Properties : Several studies have highlighted the anticancer potential of quinoline derivatives. EMQ6C may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

- Anti-inflammatory Effects : Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to EMQ6C have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Synthesis Methods

The synthesis of EMQ6C can be achieved through various chemical pathways. Common methods include:

- Pyridine Ring Functionalization : Modifying existing pyridine or quinoline structures through alkylation or acylation reactions.

- Cyclization Reactions : Employing cyclization techniques that involve precursors with suitable functional groups to form the quinoline structure.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study evaluating several quinoline derivatives found that those with electron-withdrawing groups exhibited enhanced anticancer activity against MCF-7 breast cancer cells compared to standard treatments .

- Another research project focused on the synthesis and biological evaluation of novel quinoline derivatives reported promising results in reducing nitric oxide production in inflammatory models, indicating potential anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。